methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Descripción general

Descripción

4-fluoro ADB is an analytical reference material that is structurally similar to known synthetic cannabinoids. This product is intended for research and forensic applications.

4-fluoro ADB (CRM) is a certified reference material that is structurally similar to known synthetic cannabinoids. This product is intended for research and forensic applications.

Actividad Biológica

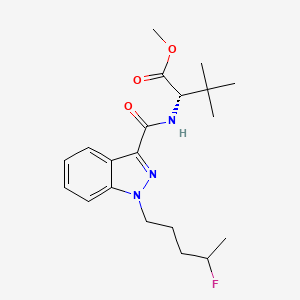

Methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has garnered attention for its potent biological activity and psychoactive effects. This compound belongs to a class of substances known as synthetic cannabinoid receptor agonists (SCRAs), which interact with the endocannabinoid system, particularly the CB1 and CB2 receptors.

Chemical Structure and Properties

5F-MDMB-PINACA has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 377.453 g/mol

- IUPAC Name : Methyl 2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

The biological activity of 5F-MDMB-PINACA is primarily mediated through its action as a CB1 receptor agonist. Its binding affinity and functional activity have been characterized in various studies:

| Compound | CB1 Binding Affinity (Ki) | CB1 Functional Activity (EC50) |

|---|---|---|

| 5F-MDMB-PINACA | 374 nM | 23.6 nM |

| 5F-APINACA | 5.3 nM | 1.36 nM |

| ADB-FUBINACA | 0.85 nM | 0.04 nM |

These values indicate that 5F-MDMB-PINACA has a significant affinity for the CB1 receptor, which is associated with various psychoactive effects.

Biological Effects

Research has demonstrated several notable biological effects of 5F-MDMB-PINACA:

- Hypothermia : Induces a decrease in body temperature.

- Pain Threshold Alteration : Increases pain thresholds to noxious stimuli.

- Motor Activity Impairment : Causes catalepsy and reduced motor activity.

- Neurological Effects : Leads to seizures, myoclonia, and hyperreflexia.

- Aggressive Behavior : Promotes aggressive responses in animal models.

These effects were shown to be reversible with the administration of selective CB1 receptor antagonists, confirming the role of the cannabinoid system in mediating these outcomes .

Case Studies and Research Findings

A variety of studies have explored the effects and implications of 5F-MDMB-PINACA in both controlled environments and forensic contexts:

-

Locomotor Activity Studies :

- Mice administered with 5F-MDMB-PINACA exhibited altered locomotor activity compared to controls treated with delta-9-THC, establishing a baseline for psychoactive effects.

- Neurochemical Studies :

- Forensic Toxicology Applications :

Aplicaciones Científicas De Investigación

Pharmacological Studies

5F-MDMB-PINACA is primarily studied for its effects on the endocannabinoid system. As a synthetic cannabinoid receptor agonist, it mimics the action of natural cannabinoids and has been used to explore:

- Mechanisms of Action : Understanding how synthetic cannabinoids interact with CB1 and CB2 receptors can provide insights into their potential therapeutic effects and side effects.

- Comparative Studies : Researchers compare the efficacy and safety profiles of 5F-MDMB-PINACA with other cannabinoids to assess its potential for therapeutic use.

Toxicological Research

The increasing prevalence of synthetic cannabinoids in recreational drug use has led to extensive toxicological investigations:

- Metabolism Studies : Research has focused on the metabolic pathways of 5F-MDMB-PINACA to identify its metabolites and their pharmacological effects. Studies indicate that metabolites can differ significantly from the parent compound in terms of potency and toxicity .

- Stability Testing : Long-term stability studies have shown that synthetic cannabinoids like 5F-MDMB-PINACA remain stable under various conditions, which is crucial for forensic analysis .

Forensic Science

Given its association with recreational drug use, 5F-MDMB-PINACA is frequently analyzed in forensic toxicology:

- Detection Methods : Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify this compound in biological samples like urine and blood.

- Case Studies : Forensic case studies highlight instances of acute toxicity linked to synthetic cannabinoids, emphasizing the need for rapid identification methods in clinical settings .

Case Study 1: Acute Toxicity Incident

A study reported a case involving a young adult who experienced severe agitation and hallucinations after using a product containing 5F-MDMB-PINACA. Toxicological analysis confirmed the presence of the compound, highlighting its potential for causing acute psychiatric symptoms.

Case Study 2: Metabolic Pathway Analysis

In another investigation, researchers traced the metabolic products of 5F-MDMB-PINACA in human subjects. The findings revealed several metabolites that exhibited varying degrees of receptor activity, suggesting implications for both therapeutic applications and toxicity profiles.

Propiedades

IUPAC Name |

methyl (2S)-2-[[1-(4-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O3/c1-13(21)9-8-12-24-15-11-7-6-10-14(15)16(23-24)18(25)22-17(19(26)27-5)20(2,3)4/h6-7,10-11,13,17H,8-9,12H2,1-5H3,(H,22,25)/t13?,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZIIUNEZHXUMY-LRHAYUFXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342550 | |

| Record name | 4F-MDMB-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365471-11-8 | |

| Record name | 4F-MDMB-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.